14-Hydroxyprogesterone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

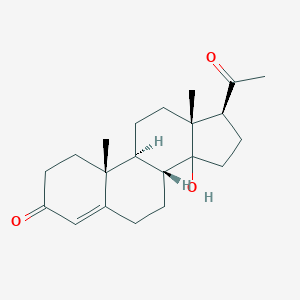

14-Hydroxyprogesterone is a hydroxylated derivative of progesterone, a naturally occurring steroid hormone This compound is characterized by the presence of a hydroxyl group at the 14th carbon position of the steroid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 14-Hydroxyprogesterone can be synthesized through biocatalytic processes involving specific enzymes. One notable method involves the use of a steroidal hydroxylase from the fungus Cochliobolus lunatus, which catalyzes the hydroxylation of progesterone at the 14alpha position . This enzyme can be expressed in Escherichia coli to enhance its activity and selectivity.

Industrial Production Methods: Industrial production of this compound often employs recombinant microorganisms. For instance, recombinant Pichia pastoris has been utilized to achieve high conversion rates of progesterone to this compound through whole-cell catalysis . This method offers a scalable and efficient approach for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 14-Hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 14alpha position can be oxidized to form ketones or other oxidized derivatives.

Reduction: Reduction reactions can modify the hydroxyl group, potentially converting it to other functional groups.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 14-keto derivatives, while reduction can produce 14-deoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Intermediate in Steroid Synthesis

14-Hydroxyprogesterone serves as a crucial intermediate in the synthesis of various biologically active steroids, including cardenolides. These compounds have applications in treating heart conditions due to their ability to influence cardiac contractility and rhythm .

Progestin Development

Research indicates that 14-OH-PROG can be converted into more potent progestins, which are vital for hormone replacement therapies and contraceptive formulations. The compound's structure allows for modifications that enhance its biological activity, making it a valuable precursor in pharmaceutical development .

Enzyme Engineering

Recent studies have focused on enhancing the enzymatic conversion of progesterone to 14-OH-PROG using engineered cytochrome P450 enzymes. This biotechnological approach aims to improve the efficiency and selectivity of steroid hydroxylation processes, which are essential for producing various steroid derivatives .

Table 1: Enzyme Engineering Outcomes

| Enzyme Variant | Activity (%) | Selectivity (C14 vs C11) |

|---|---|---|

| Wild-Type P450 | 28 | 1:1 |

| E109A/F297W | 97 | Enhanced |

Whole-Cell Catalysis

The use of engineered Escherichia coli for whole-cell catalysis has been explored to produce 14-OH-PROG efficiently. By optimizing reaction conditions, researchers achieved a conversion rate of up to 99%, demonstrating the potential for industrial applications in steroid production .

Hormonal Treatments

This compound has been investigated for its role in hormonal therapies, particularly concerning pregnancy maintenance and preterm birth prevention. Its progestogenic properties make it a candidate for further studies in managing conditions such as congenital adrenal hyperplasia and other hormonal imbalances .

Safety and Efficacy Studies

Clinical trials have assessed the safety profile of related compounds like 17-alpha-hydroxyprogesterone caproate (17-OHPC), which is closely related to 14-OH-PROG. These studies have shown that while effective in reducing preterm birth rates, there are concerns regarding potential adverse effects, necessitating careful patient selection and monitoring during treatment .

Table 2: Clinical Trial Findings on 17-OHPC

| Study Name | Population Size | Preterm Birth Rate (%) | Adverse Events (%) |

|---|---|---|---|

| Meis Trial | 463 | 36.3 | 57.7 |

| PROLONG Trial | 1707 | Not significantly different from placebo | Comparable rates |

Research Opportunities

Given its versatile applications, ongoing research into the synthesis and application of 14-OH-PROG is warranted. Future studies could explore its potential as a therapeutic agent in various endocrine disorders or as a basis for developing new contraceptives with fewer side effects.

Regulatory Considerations

As with any pharmacologically active compound, regulatory scrutiny will play a critical role in determining the future clinical applications of 14-OH-PROG and its derivatives. Continued research will help establish safety profiles and therapeutic efficacy, paving the way for broader clinical use.

Wirkmechanismus

The mechanism of action of 14-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 14alpha position enhances its binding affinity to certain receptors, modulating their activity. This modification can influence various biological processes, including hormone signaling and gene expression .

Vergleich Mit ähnlichen Verbindungen

17alpha-Hydroxyprogesterone: Another hydroxylated derivative of progesterone, differing by the position of the hydroxyl group.

Hydroxyprogesterone caproate: A synthetic ester derivative of 17alpha-Hydroxyprogesterone, used in the prevention of preterm births.

Uniqueness: 14-Hydroxyprogesterone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and chemical reactivity. Its selective hydroxylation at the 14alpha position differentiates it from other hydroxylated progesterone derivatives, making it a valuable compound for research and therapeutic applications.

Eigenschaften

CAS-Nummer |

16031-66-6 |

|---|---|

Molekularformel |

C21H30O3 |

Molekulargewicht |

330.5 g/mol |

IUPAC-Name |

(8R,9S,10R,13R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18-,19+,20-,21?/m1/s1 |

InChI-Schlüssel |

UAMNQIUKJVUQMR-JRBOJVLQSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |

Kanonische SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Synonyme |

14 beta-hydroxyprogesterone 14-hydroxyprogesterone 14-hydroxyprogesterone, (14beta)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.